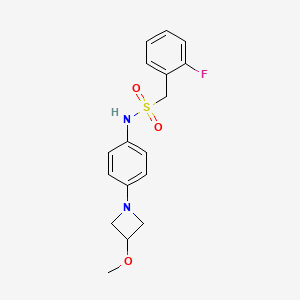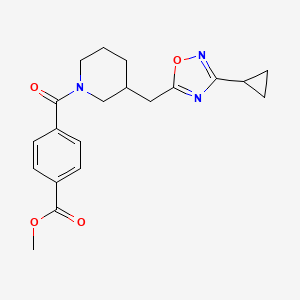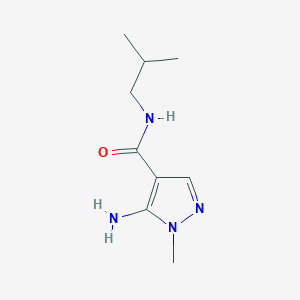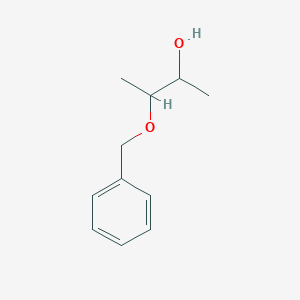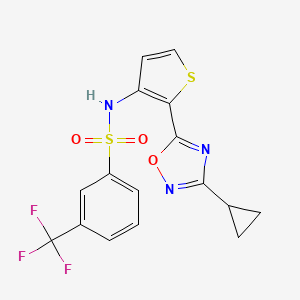
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Research has shown that various benzenesulfonamide derivatives exhibit significant pharmacological properties, including anticancer, antifungal, and anti-HIV activities . These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified with various substituents to enhance their biological efficacy.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the core structure to achieve desired biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the addition of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity were synthesized by attaching a benzylthio group and a 1,3,4-oxadiazol ring to the benzenesulfonamide core . These synthetic strategies highlight the versatility of benzenesulfonamide derivatives in drug design.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives plays a crucial role in their biological activity. For example, the presence of a 1,3,4-oxadiazol ring has been associated with anticancer properties . The crystallographic study of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant conformational differences in the solid state, which may influence their biological activity in solution . These findings suggest that the three-dimensional arrangement of atoms within the benzenesulfonamide derivatives is an important factor in their pharmacological profile.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, the reaction of 4-(4-methyl, chloro, methoxyphenylsulfonamido)alkyl carboxylic acid hydrazides with CS2 and KOH led to the formation of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides with anti-HIV and antifungal activities . These reactions are essential for the development of new therapeutic agents with improved efficacy and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as lipophilicity, are critical determinants of their biological activity. A quantitative structure-activity relationship (QSAR) study pointed out that the lipophilicity of the compounds was a main factor affecting activity towards the HCT-116 cell line . Additionally, the presence of certain substituents, such as a styryl group, was identified as essential for activity towards MCF-7 breast cancer cells . The metabolic stability of these compounds, as determined by in vitro tests with human liver microsomes, is also an important consideration for their potential as drug candidates .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-HIV Activity
Benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties have been prepared and evaluated for their antimicrobial and anti-HIV activity. The synthesis of these compounds involves chlorosulfonation of phenyl substituents present on the 2-position of 5-mercapto-1,3,4-oxadiazoles, indicating their potential in developing treatments against microbial infections and HIV (Iqbal et al., 2006).
Anticancer Activity
A series of benzenesulfonamides have been synthesized and evaluated for their in vitro anticancer activity against the full NCI-60 cell line panel, showing promising antiproliferative activity. This suggests that derivatives of benzenesulfonamides, potentially including N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(trifluoromethyl)benzenesulfonamide, could serve as leads for anticancer drug development (Brożewicz & Sławiński, 2012).
Carbonic Anhydrase Inhibition
Compounds incorporating benzenesulfonamide and various moieties, such as aroylhydrazone, have shown significant inhibition of human carbonic anhydrase isozymes, suggesting potential applications in treating conditions associated with these enzymes. The research indicates that derivatives of benzenesulfonamides could be effective in designing inhibitors for carbonic anhydrases, which are therapeutic targets for glaucoma, edema, and other diseases (Alafeefy et al., 2015).
Antimalarial Activity
New benzenesulfonamides, including chiral derivatives incorporating 1,3,4-oxadiazole and amino acid moieties, have been synthesized and screened for antimalarial activity. Their evaluation for inhibiting hem polymerization and effectiveness against Plasmodium berghei in mice highlights the potential of benzenesulfonamide derivatives in antimalarial drug development (Zareef et al., 2007).
Progesterone Receptor Antagonism
The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists points to another potential application of benzenesulfonamide derivatives. These compounds, by inhibiting the progesterone receptor, could be useful in treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S2/c17-16(18,19)10-2-1-3-11(8-10)27(23,24)22-12-6-7-26-13(12)15-20-14(21-25-15)9-4-5-9/h1-3,6-9,22H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPMXQJSHKGKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)
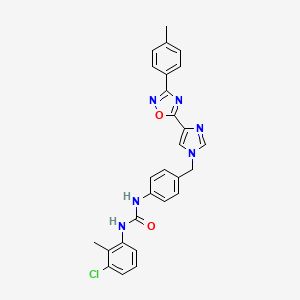
![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)
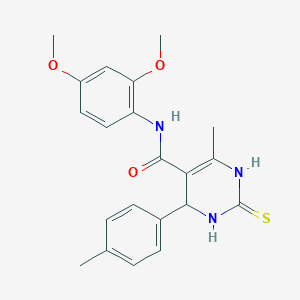

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)
